

# Elesclomol: A Technical Guide to its Chemical Structure, Properties, and Anticancer Mechanisms

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Elesciomol**, also known by its codename STA-4783, is a potent small-molecule anticancer agent that has garnered significant interest in the scientific community.[1] Initially identified for its pro-apoptotic activity, **elesciomol**'s unique mechanism of action, which involves the induction of oxidative stress and a novel form of copper-dependent cell death termed cuproptosis, sets it apart from conventional chemotherapeutic agents.[1][2][3][4][5][6] This technical guide provides an in-depth overview of **elesciomol**'s chemical structure, physicochemical properties, and its multifaceted mechanism of action, supported by detailed experimental protocols and visual representations of key cellular pathways.

# **Chemical Structure and Physicochemical Properties**

**Elesclomol** is a synthetic bis(thio-hydrazide amide) derivative.[2] Its chemical identity and key physicochemical properties are summarized in the tables below.

### **Table 1: Chemical Identification of Elesclomol**



| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | N'1,N'3-dimethyl-N'1,N'3-<br>bis(phenylcarbonothioyl)propanedihydrazide[1] |
| Synonyms          | STA-4783, NSC 174939[7]  |
| CAS Number        | 488832-69-5[1][7]  |
| Molecular Formula | C19H20N4O2S2[7][8]   |
| Molecular Weight  | 400.52 g/mol [1]   |
| Canonical SMILES  | CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C<br>)C(=S)C2=CC=CC=C2                  |
| InChI Key         | BKJIXTWSNXCKJH-UHFFFAOYSA-N  |

**Table 2: Physicochemical Properties of Elesclomol** 

| Property            | Value   |
|---------------------|---|
| Appearance          | White to beige or light yellow to yellow crystalline solid[3]   |
| Solubility          | DMSO: ≥ 80 mg/mL (199.75 mM) [4]Dimethylformamide (DMF): ~30 mg/mL[7]Ethanol: ~0.1 mg/mL[7]Water: Insoluble |
| Storage Temperature | -20°C[7]  |
| UV/Vis (λmax)       | 243, 284 nm[7]  |

# Mechanism of Action: A Multi-pronged Attack on Cancer Cells

**Elesciomol**'s anticancer activity is primarily driven by its ability to induce overwhelming oxidative stress within cancer cells, leading to programmed cell death. This is achieved through a sophisticated mechanism involving copper ion chelation and transport.

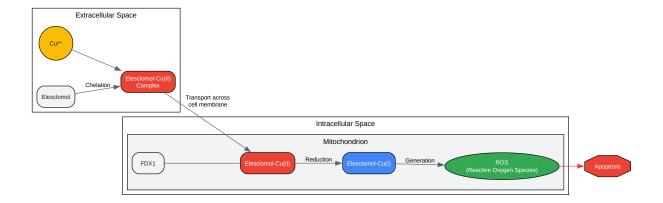


### **Copper Ionophore Activity and Redox Cycling**

**Elesciomol** functions as a potent copper ionophore. It chelates extracellular cupric ions (Cu<sup>2+</sup>) to form a lipophilic **Elesciomol**-Cu(II) complex.[9] This complex readily traverses the cell membrane and localizes to the mitochondria.[6][7][10]

Within the mitochondria, the **Elesclomol**-Cu(II) complex undergoes reduction to **Elesclomol**-Cu(I), a reaction facilitated by mitochondrial reductases such as ferredoxin 1 (FDX1).[1][11] This redox cycling of copper is a critical step, as it catalyzes the generation of highly reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.[2][12][13]

The elevated levels of ROS overwhelm the antioxidant capacity of cancer cells, which often have a higher basal level of oxidative stress compared to normal cells.[12] This surge in ROS leads to widespread damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[3]



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Caption: **Elesciomol**-mediated copper transport and ROS generation.

### **Induction of Apoptosis**

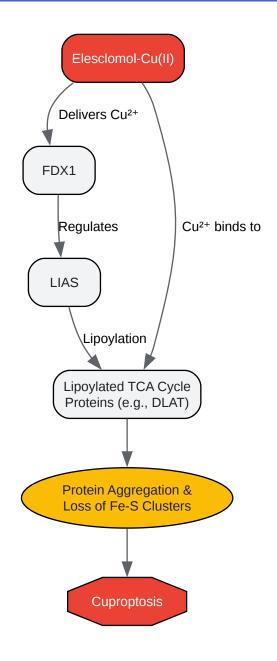
The excessive ROS production initiated by **elesclomol** triggers the intrinsic pathway of apoptosis. This is characterized by the disruption of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of the caspase cascade, leading to orchestrated cell dismantling.

# **Cuproptosis: A Novel Copper-Dependent Cell Death Pathway**

More recent research has unveiled a novel mechanism of **elesclomol**-induced cell death termed "cuproptosis".[2][3][6] This pathway is distinct from apoptosis and is initiated by the direct binding of copper to lipoylated proteins within the mitochondrial tricarboxylic acid (TCA) cycle.

The key players in this pathway are ferredoxin 1 (FDX1) and lipoic acid synthetase (LIAS).[1] FDX1, in addition to its role in copper reduction, is an upstream regulator of protein lipoylation. [1][11] **Elesclomol**, by delivering copper to the mitochondria, facilitates the binding of copper to these lipoylated TCA cycle enzymes, such as dihydrolipoamide S-acetyltransferase (DLAT).[3] This leads to the aggregation of these proteins, loss of iron-sulfur cluster proteins, and ultimately, a form of proteotoxic stress that results in cell death.[2]





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Caption: The signaling pathway of **Elesciomol**-induced cuproptosis.

### **In Vitro Efficacy**

**Elesciomol** has demonstrated potent cytotoxic activity against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.



Table 3: IC50 Values of Elesclomol in Various Cancer

Cell Lines

| Cell Line           | Cancer Type                     | IC50 (nM)                    |
|---------------------|---------------------------------|------------------------------|
| SK-MEL-5            | Melanoma                        | 110[14]                      |
| MCF-7               | Breast Cancer                   | 24[14]                       |
| HL-60               | Promyelocytic Leukemia          | 9[14]                        |
| K562 (GSH-depleted) | Chronic Myelogenous<br>Leukemia | 3.2-4.7                      |
| Hs294T              | Melanoma                        | Not specified, but sensitive |

# **Experimental Protocols**

The following section provides detailed methodologies for key experiments used to characterize the biological activity of **elesclomol**.

# Measurement of Intracellular Reactive Oxygen Species (ROS)

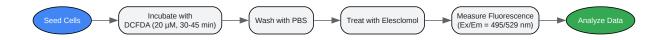
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[15][16][17]

#### Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of  $1.5 \times 10^4$  cells per well and allow them to adhere overnight.[5]
- DCFDA Staining: Remove the culture medium and wash the cells with 1X Phosphate-Buffered Saline (PBS). Add 100 μL/well of 20 μM DCFDA solution in serum-free medium.[5] Incubate for 30-45 minutes at 37°C in the dark.[5][17]



- **Elesciomol** Treatment: Remove the DCFDA solution and wash the cells with 1X PBS. Add fresh culture medium containing various concentrations of **elesciomol** or vehicle control.
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength
  of ~485-495 nm and an emission wavelength of ~529-535 nm using a fluorescence
  microplate reader.[17] Readings can be taken at different time points to assess the kinetics
  of ROS production.



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Caption: Experimental workflow for ROS detection using DCFDA.

# Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

#### Protocol:

- Cell Treatment: Treat cells with elesclomol at the desired concentrations for the specified duration.
- Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold 1X PBS.
- Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]



- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
  - Live cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.



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Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

### Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: The lipophilic cationic dye JC-1 is a fluorescent probe used to measure mitochondrial membrane potential.[19][20] In healthy cells with a high  $\Delta\Psi$ m, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. In apoptotic cells with a low  $\Delta\Psi$ m, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[19][20][21] The ratio of red to green fluorescence is used to determine the change in  $\Delta\Psi$ m.

#### Protocol:

- Cell Treatment: Treat cells with elesclomol as required. A positive control using a
  mitochondrial uncoupler like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) should be
  included.[20]
- JC-1 Staining: Remove the culture medium and wash the cells. Add the JC-1 working solution (typically 1-10 μM) to the cells.[21][22]
- Incubation: Incubate the cells for 15-30 minutes at 37°C.[21]
- Washing: Remove the staining solution and wash the cells with an appropriate assay buffer.



- Analysis: Analyze the cells using a fluorescence microscope, microplate reader, or flow cytometer.
  - J-aggregates (red fluorescence): Excitation ~585 nm, Emission ~590 nm.[19]
  - JC-1 monomers (green fluorescence): Excitation ~514 nm, Emission ~529 nm.[19]

### Conclusion

**Elesclomol** is a promising anticancer agent with a unique and multifaceted mechanism of action. Its ability to act as a copper ionophore, induce massive oxidative stress, and trigger both apoptosis and the novel cell death pathway of cuproptosis makes it a compelling candidate for further investigation and development. The detailed chemical, physical, and biological properties, along with the experimental protocols provided in this guide, offer a comprehensive resource for researchers dedicated to advancing cancer therapeutics. Further exploration of **elesclomol**'s potential in combination therapies and in specific cancer subtypes with high mitochondrial metabolism holds promise for improving patient outcomes.

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